(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(8-1-2-16-6-8)14-4-9-3-12-7-13-10(9)5-14/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRIAWTPJIZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the thiophene ring. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine ring through cyclization of appropriate precursors.
Functional Group Interconversion: Introduction of functional groups that facilitate the attachment of the thiophene ring.
Coupling Reactions: Use of coupling reagents to attach the thiophene ring to the pyrrolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Compounds with a similar fused ring system but different substitution patterns.
Thiophene Derivatives: Compounds that feature the thiophene ring but differ in the attached functional groups.
Uniqueness
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone is unique due to its specific combination of the pyrrolo[3,4-d]pyrimidine and thiophene rings, which imparts distinct chemical and biological properties
Biological Activity
(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. The unique structure, which combines a pyrrolo-pyrimidine core with a thiophene moiety, suggests diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a fused pyrrolo-pyrimidine ring system attached to a thiophene ring via a methanone group. The synthesis typically involves multi-step organic reactions, including cyclization and functional group interconversion. Key synthetic routes include:
- Cyclization Reactions : Formation of the pyrrolo[3,4-d]pyrimidine core.
- Functional Group Interconversion : Introduction of functional groups for thiophene attachment.
- Coupling Reactions : Use of coupling reagents to attach the thiophene ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures often demonstrate significant anticancer properties. For example, derivatives of pyrrolo[3,4-d]pyrimidine have been shown to inhibit tumor cell growth in vitro. In one study, related compounds were evaluated against leukemia cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research has indicated that pyrrolo-pyrimidine derivatives can exhibit activity against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This compound may modulate gene expression and metabolic processes, contributing to its therapeutic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Type | Activity Profile | Key Findings |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Anticancer, Antimicrobial | Effective against various cancer cell lines |
| Thiophene Derivatives | Antimicrobial, Antiviral | Showed broad-spectrum antimicrobial activity |
| Pyrido[3,4-d]pyrimidines | Antiviral, Antitumor | Inhibitory effects on specific viral enzymes |
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antitumor Activity : A study evaluated the efficacy of related pyrrolopyrimidine compounds against L1210 leukemia cells, revealing IC50 values ranging from 6–22 μM for several derivatives .
- Antimycobacterial Activity : Research into pyrrolopyrimidine derivatives demonstrated significant inhibition of Mycobacterium tuberculosis, with some compounds showing improved solubility and stability .
Q & A
Q. How does the substitution pattern (e.g., thiophen-3-yl vs. phenyl) impact the compound’s bioactivity and metabolic stability?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituted thiophenes (e.g., 5-bromo-thiophen-3-yl) and measure shifts in IC50 (e.g., 10 nM vs. 1 μM for parent compound) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify half-life differences (e.g., t1/2 = 45 minutes for thiophene vs. 15 minutes for phenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
